molecular formula C11H16ClN B1391044 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 153396-85-1

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1391044
CAS No.: 153396-85-1
M. Wt: 197.7 g/mol
InChI Key: FIMOOMMNAKJUQN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 153396-85-1. It has a molecular weight of 197.71 . This compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines, including 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, often involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C11 H15 N . Cl H . The Inchi Code for this compound is 1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid compound with a purity of 95%. It is typically stored at room temperature .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives have been identified for their potential in modulating the activity of dopamine and serotonergic systems, with applications in cardiprotection, antiproliferation, and analgesic activity. Notably, one study highlights the pronounced analgesic and anti-inflammatory effects of a specific compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound has shown significant potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Anticoagulant Activity

Synthesized hydrochlorides of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines, obtained via one-pot condensation and subsequent reduction, have been tested for their anticoagulant activities, highlighting the pharmacological potential of these compounds (Glushkov et al., 2006).

Local Anesthetic Activity and Toxicity Studies

A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines synthesized through the Pictet–Spengler reaction exhibited notable local anesthetic activity on rabbit eyes. Moreover, the in silico study, acute toxicity, and structure-toxicity relationship of these compounds underscored their potential as drug candidates, warranting further investigation and possible modifications (Azamatov et al., 2023).

Structural and Spectroscopic Characteristics

Studies involving X-ray crystallography, quantum chemical modeling, and spectroscopy have elucidated the structural and spectroscopic characteristics of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, which possesses antifungal activity. These insights are crucial for understanding and potentially modifying similar compounds (Davydov et al., 2019).

Future Directions

The future directions for the study and application of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and similar compounds are likely to involve further exploration of their biological activities and potential therapeutic applications. The development of novel THIQ analogs with potent biological activity is an area of ongoing research .

Mechanism of Action

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMOOMMNAKJUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670738
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153396-85-1
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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